8-(propan-2-yl)quinolin-4-ol
Description
Properties
CAS No. |
63136-18-5 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Propan 2 Yl Quinolin 4 Ol and Its Analogues
Classical Approaches to Quinoline (B57606) Synthesis
The classical syntheses of quinolines are characterized by the condensation and cyclization of aniline-based precursors. For the specific synthesis of 8-(propan-2-yl)quinolin-4-ol, these methods would typically employ 2-isopropylaniline (B1208494) as a key starting material, with the regioselectivity of the cyclization being a critical factor.
The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline core. jptcp.comnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgorganic-chemistry.org
To synthesize an 8-substituted quinolin-4-ol like 8-(propan-2-yl)quinolin-4-ol, a potential pathway would involve the reaction of a 2-amino-benzaldehyde or -ketone bearing an isopropyl group ortho to the amine with a reagent like a β-ketoester or malonic ester derivative. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org A significant challenge in using ortho-substituted anilines is controlling the regioselectivity of the cyclization. rsc.org
Table 1: Overview of the Friedländer Annulation
| Reactants | Catalyst | Conditions | Product Type |
|---|
Modifications to the Friedländer reaction aim to improve yields and expand its scope, often through the use of different catalysts like Lewis acids (e.g., In(OTf)₃) or by performing the reaction under milder, solvent-free conditions. rsc.org
The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org For the target molecule, 2-isopropylaniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate.
The synthesis is typically a two-step process. First, the aniline and β-ketoester react at a lower temperature to form a β-aminoacrylate (the kinetic product). wikipedia.org In the second step, this intermediate is heated to high temperatures (around 250 °C) in an inert, high-boiling solvent like mineral oil or diphenyl ether to induce thermal cyclization to the 4-hydroxyquinoline (B1666331). wikipedia.orgdrugfuture.com The high temperature is necessary to overcome the energy barrier of the electrocyclic ring-closing step. wikipedia.org
It is important to note that reaction conditions can influence the final product. The Knorr quinoline synthesis, a variation, occurs at higher initial temperatures (ca. 140 °C) and favors the formation of a β-keto anilide, which then cyclizes to a 2-hydroxyquinoline. wikipedia.org
Table 2: Key Features of the Conrad-Limpach Synthesis
| Starting Materials | Intermediate | Cyclization Conditions | Primary Product |
|---|
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgjocpr.com The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org
To apply this method for the synthesis of an 8-isopropyl substituted quinoline, one would need to start with 7-isopropylisatin. The resulting quinoline-4-carboxylic acid would then require a subsequent decarboxylation step to yield the quinoline, and this method does not directly produce the 4-hydroxy derivative. The harsh basic conditions can also limit the scope of compatible functional groups. nih.gov
The Gould-Jacobs reaction is another effective method for preparing 4-hydroxyquinoline derivatives. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermal cyclization, saponification of the resulting ester at the 3-position, and finally, decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgablelab.eu Using 2-isopropylaniline as the starting material would direct the synthesis towards an 8-isopropyl-4-hydroxyquinoline. The regioselectivity of the thermal cyclization step is a critical consideration, influenced by both steric and electronic factors of the aniline substituent. d-nb.info
Table 3: Steps in the Gould-Jacobs Reaction
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Condensation | Aniline + Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate |
| 2. Cyclization | Heat | 4-hydroxy-3-carboethoxyquinoline |
| 3. Saponification | NaOH | 4-hydroxyquinoline-3-carboxylic acid |
The Doebner-Miller reaction , a modification of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often formed in situ from aldehydes or ketones. wikipedia.orgiipseries.org The reaction is typically catalyzed by strong acids. wikipedia.org While versatile for producing a wide range of substituted quinolines, this method does not typically yield 4-hydroxyquinolines directly. A study of the reaction mechanism has utilized 4-isopropylaniline, demonstrating the compatibility of isopropyl-substituted anilines in this synthesis. wikipedia.orgnih.gov However, to obtain the target compound, subsequent oxidation or functional group manipulation at the 4-position would be necessary.
Modern Synthetic Strategies for 8-Substituted Quinolin-4-ols
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for quinoline synthesis. These often involve transition-metal catalysis and adhere to the principles of green chemistry.
Recent advancements have provided novel catalytic routes to substituted quinolines. One notable strategy for synthesizing 8-substituted quinolines is a copper-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes. researchgate.net This method, mediated by AgOTf and using dioxygen as the oxidant, provides a direct route to 8-acylquinolines, which are valuable precursors that could potentially be converted to 8-alkyl derivatives like the target compound. mdpi.com
Green chemistry approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. mdpi.com For quinoline synthesis, this has translated into the development of:
Nanocatalyzed Reactions: Using nanocatalysts, such as magnetic nanoparticles functionalized with acidic groups, can lead to high yields, short reaction times, and easy catalyst recovery. nih.gov These have been applied in solvent-free conditions for the synthesis of various quinoline derivatives. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Gould-Jacobs synthesis. ablelab.euresearchgate.net
Use of Greener Solvents: Replacing high-boiling, difficult-to-remove solvents like mineral oil with water or ionic liquids aligns with green chemistry principles. mdpi.comijpsjournal.com
One-Pot Reactions: Multi-component reactions where several steps are combined into a single operation improve efficiency and reduce waste. researchgate.net
These modern strategies offer powerful tools for the synthesis of complex quinolines like 8-(propan-2-yl)quinolin-4-ol, often with higher efficiency and better environmental profiles than their classical counterparts.
Multi-component Reactions (MCRs)
Multi-component reactions (MCRs) have become a highly efficient and versatile tool in organic synthesis for creating complex molecules like quinoline derivatives in a single step. rsc.orgmdpi.com These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular structures from simple starting materials. rsc.org
Several named MCRs are employed for quinoline synthesis. For instance, a variation of the Friedländer annulation can be performed as a three-component reaction involving anilines, aldehydes, and terminal aryl alkynes, catalyzed by a solid acid like montmorillonite (B579905) K-10 under microwave irradiation. rsc.org This approach is noted for its high atom economy and rapid reaction times. rsc.org Another prominent example is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, alkynes, and amines, which proceeds efficiently in an ionic liquid under microwave conditions to produce 2,4-disubstituted quinolines. organic-chemistry.org The mechanism for this type of reaction generally involves the initial formation of an imine, followed by nucleophilic addition, intramolecular cyclization, and finally aromatization to yield the quinoline core. organic-chemistry.org
The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is crucial for developing analogues of 8-(propan-2-yl)quinolin-4-ol. rsc.org The choice of starting materials directly dictates the substitution pattern on the final quinoline product.
| Catalyst/Promoter | Components | Conditions | Key Feature |
| Montmorillonite K-10 | Anilines, Aldehydes, Terminal Alkynes | Microwave, Solvent-free | Environmentally benign solid acid catalyst. rsc.org |
| Yb(OTf)₃ | Aldehydes, Alkynes, Amines | Microwave, Ionic Liquid | Recyclable catalyst and solvent system. organic-chemistry.org |
| Trifluoroacetic acid | Varies | One-pot | Cost-effective and rapid purification. mdpi.com |
Regioselective Functionalization at C-8 Position
Achieving regioselective functionalization, particularly at the C-8 position of the quinoline nucleus, is a significant challenge and an area of intensive research. researchgate.netmdpi.com Directing group strategies and transition-metal-catalyzed C-H activation are the most powerful tools for this purpose. mdpi.comnih.gov These methods allow for the precise introduction of substituents onto a pre-formed quinoline ring, offering a complementary approach to building the ring from substituted precursors. rsc.org
Rhodium(III)-catalyzed reactions have been reported for the regioselective C-8 alkylation of quinoline N-oxides using olefins as the alkyl source. researchgate.net In this approach, the N-oxide group acts as a traceless directing group, guiding the catalyst to activate the C-H bond at the distal C-8 position. This strategy exhibits a broad substrate scope and delivers the C-8 alkylated products with excellent selectivity. researchgate.net
Another strategy involves dearomative hydroboration, where phosphine-ligated borane (B79455) complexes can selectively introduce boron at various positions on the quinoline ring. nih.gov By carefully modifying the phosphine (B1218219) ligand, it is possible to direct the hydroboration to occur regioselectively, providing borane-functionalized building blocks that can be further diversified through downstream functionalizations. nih.gov This modular pathway is valuable for accessing a variety of functionalized heterocycles, including those substituted at the C-8 position. nih.gov
| Metal/Catalyst | Directing Group | Position | Reaction Type |
| Rhodium(III) | N-oxide | C-8 | C-H Alkylation |
| Phosphine-ligated borane | None (Ligand-controlled) | C-5, C-6, C-8 | Dearomative Hydroboration |
Click Chemistry Applications in Quinoline Synthesis
Click chemistry, characterized by its efficiency, simplicity, and high yields, offers powerful tools for molecular assembly. wikipedia.org The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org While not typically used to construct the quinoline core itself, click chemistry is widely applied to functionalize quinoline scaffolds.
This is achieved by preparing quinoline derivatives that bear either an azide (B81097) or a terminal alkyne functional group. These modified quinolines can then be readily coupled with a wide array of molecules (peptides, polymers, other heterocycles) that have the complementary functional group. This modular approach is invaluable in fields like drug discovery and materials science for creating complex, multifunctional quinoline-based architectures. For example, a quinoline-azide precursor could be reacted with various alkynes to generate a library of triazole-linked quinoline conjugates for biological screening. The reaction is highly reliable, insensitive to many solvents including water, and produces minimal byproducts, simplifying purification. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of synthesized quinolines. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: The catalyst plays a pivotal role in many quinoline syntheses. For instance, in Friedländer-type reactions, catalysts can range from Brønsted acids to Lewis acids and even heterogeneous catalysts. iipseries.orgresearchgate.net Chloramine-T has been shown to be an efficient catalyst for reacting 2-amino aryl ketones with ketones to afford quinolines in very good yields. researchgate.net Similarly, iodine has been used as an effective oxidant in some cyclization strategies. rsc.org
Solvent Effects: The nature of the solvent can significantly influence reaction outcomes. Aprotic polar solvents like DMF have been found to be beneficial for certain zirconocene-catalyzed quinoline syntheses, whereas protic solvents like ethanol (B145695) can be detrimental. rsc.org In some cases, solvent-free conditions, often combined with microwave irradiation, provide an environmentally friendly and efficient alternative. rsc.org
Temperature and Time: Reaction temperature and duration are often interdependent. Microwave-assisted syntheses can dramatically reduce reaction times from hours to minutes while often improving yields. rsc.org For conventional heating, optimization involves finding the minimum temperature and time required to drive the reaction to completion, thereby minimizing byproduct formation and energy consumption.
The following table summarizes the optimization of a zirconocene-catalyzed reaction for quinoline synthesis. rsc.org
| Entry | Solvent | Ligand | Oxidant | Yield (%) |
| 1 | Toluene | - | TBHP | 45 |
| 2 | CH₃CN | - | TBHP | 65 |
| 3 | DMF | - | TBHP | 83 |
| 4 | EtOH | - | TBHP | 17 |
| 5 | DMF | L-phenylalanine | H₂O₂ | 75 |
| 6 | DMF | L-phenylalanine | DMP | 81 |
| 7 | DMF | L-phenylalanine | I₂ | 92 |
Data adapted from a study on the synthesis of quinolines via sequential addition and desulfurative cyclization. rsc.org
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route for a quinoline derivative from a small-scale (milligram) discovery setting to a larger laboratory scale (gram-scale) introduces several practical challenges that must be addressed.
Reaction Exotherms: Many reactions for forming heterocyclic rings are exothermic. On a small scale, this heat dissipates quickly, but on a larger scale, it can lead to a dangerous increase in temperature and pressure. Careful control of reagent addition rates and efficient external cooling are essential for thermal management.
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reaction vessels. In heterogeneous reactions, such as those using a solid-supported catalyst, inadequate stirring can lead to poor mass transfer, resulting in lower yields and longer reaction times.
Purification: Purification methods that are convenient on a small scale, like preparative thin-layer chromatography, are not practical for larger quantities. Column chromatography remains an option, but it requires significant amounts of solvent and silica (B1680970) gel. Developing procedures for crystallization or distillation is often a more sustainable and scalable purification strategy.
Safety and Handling: Handling larger quantities of reagents and solvents increases potential hazards. For example, classical quinoline syntheses like the Skraup reaction use corrosive reagents (concentrated sulfuric acid) and toxic oxidants (nitrobenzene) and can be highly exothermic, making them difficult and hazardous to scale up. nih.govresearchgate.net Modern, milder synthetic methods are often preferred for their improved safety profiles. rsc.orgorganic-chemistry.org Several modern protocols for quinoline synthesis have been successfully demonstrated on a gram-scale, indicating their potential for practical laboratory production. organic-chemistry.org
Chemical Reactivity and Derivatization of 8 Propan 2 Yl Quinolin 4 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system exhibits distinct reactivity in its two fused rings. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, a deactivation that is intensified under acidic conditions which lead to the formation of a quinolinium cation. stackexchange.comuop.edu.pk Conversely, the carbocyclic ring behaves more like a substituted benzene (B151609). The presence of the C-4 hydroxyl group, however, fundamentally alters the reactivity of the pyridine ring.
Electrophilic Substitution: The C-4 hydroxyl group is a powerful activating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the C-3 position. This makes the C-3 position the most probable site for electrophilic substitution reactions.
Mannich Reaction: A prime example of electrophilic substitution at C-3 is the Mannich reaction. This three-component reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and the active hydrogen at the C-3 position of the 4-hydroxyquinoline (B1666331) core. wikipedia.org The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the electron-rich C-3 carbon, yielding an aminomethylated product. nih.govnih.gov This reaction is a versatile method for introducing complex side-chains.
Halogenation and Nitration: While specific studies on 8-(propan-2-yl)quinolin-4-ol are scarce, by analogy with other 4-hydroxyquinolines, halogenation and nitration are expected to occur readily at the C-3 position. In the broader context of 8-substituted quinolines, electrophilic halogenation can also be directed to the carbocyclic ring. A metal-free protocol using trihaloisocyanuric acid has been shown to regioselectively halogenate various 8-substituted quinolines exclusively at the C-5 position. researchgate.netsemanticscholar.orgnih.gov This remote C-H functionalization proceeds under mild, room-temperature conditions.
Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted quinoline ring (i.e., replacement of a hydride ion) is not a feasible reaction pathway. Such reactions require a good leaving group, typically a halide, at an activated position. Therefore, nucleophilic substitutions on the ring are intrinsically linked to the derivatization of the hydroxyl group, as discussed in the following section.
Reactions Involving the Hydroxyl Group at C-4
The C-4 hydroxyl group is a primary site for derivatization, enabling a wide range of subsequent transformations. Its reactions can be broadly categorized into O-alkylation/acylation and conversion to a leaving group for nucleophilic substitution.
Conversion to 4-Chloroquinoline: The most significant reaction of the C-4 hydroxyl group is its conversion to a chlorine atom using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation yields 4-chloro-8-(propan-2-yl)quinoline, a highly versatile intermediate. mdpi.comresearchgate.net
Nucleophilic Substitution of the 4-Chloro Group: The chlorine atom at C-4 is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. This allows for its displacement by a wide variety of nucleophiles. This pathway is a cornerstone for the synthesis of diverse 4-substituted quinoline derivatives. mdpi.comresearchgate.netarkat-usa.org
| Nucleophile | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Hydrazine | H₂NNH₂ | 4-Hydrazinoquinoline | mdpi.comresearchgate.net |
| Azide (B81097) | NaN₃ | 4-Azidoquinoline | mdpi.comresearchgate.net |
| Amines (Primary/Secondary) | RNH₂, R₂NH | 4-Aminoquinoline | arkat-usa.org |
| Thiolates | NaSR | 4-(Alkylthio)quinoline | mdpi.com |
| Triazoles | 1,2,4-Triazole | 4-(1H-1,2,4-Triazol-1-yl)quinoline | researchgate.net |
O-Alkylation and O-Acylation: The hydroxyl group can also undergo standard ether and ester formation. O-alkylation can be achieved using alkyl halides in the presence of a base, while O-acylation can be performed with acyl chlorides or anhydrides. These reactions produce 4-alkoxy and 4-acyloxy derivatives, respectively. mdpi.com
Transformations of the Isopropyl Group at C-8
The isopropyl group at the C-8 position offers another site for chemical modification, primarily through reactions at its "benzylic-like" methine position. This tertiary carbon-hydrogen bond is susceptible to radical-mediated reactions.
Free-Radical Halogenation: The most predictable transformation is free-radical halogenation, analogous to the Wohl-Ziegler reaction. wikipedia.org Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light), the methine hydrogen can be selectively replaced by a bromine atom. This would yield 8-(2-bromo-propan-2-yl)quinolin-4-ol. This benzylic-like bromide is a valuable synthetic intermediate, amenable to nucleophilic substitution or elimination reactions to introduce further functionality or an isopropenyl group, respectively.
Oxidation: While potentially more challenging to control, oxidation of the isopropyl group is another possible transformation. Strong oxidizing agents could lead to cleavage of the group or over-oxidation. However, under controlled conditions, it might be possible to achieve oxidation to a tertiary alcohol, 8-(2-hydroxypropan-2-yl)quinolin-4-ol, or further to a ketone through subsequent dehydration and oxidation steps, though such transformations are often complex on heteroaromatic systems.
Formation of Hybrid and Conjugate Systems
The term "hybrid molecule" refers to a chemical entity that combines two or more distinct pharmacophoric scaffolds into a single molecule. 8-(propan-2-yl)quinolin-4-ol is an excellent platform for creating such systems, utilizing the reactive handles discussed previously.
Hybrids via C-3 Substitution: The activated C-3 position can be used to link the quinoline core to other molecular fragments. The Mannich reaction, for instance, directly conjugates an aminoalkyl moiety onto the quinoline scaffold. nih.gov
Hybrids via the C-4 Position: The C-4 position is a common attachment point for building hybrid molecules. After converting the hydroxyl group to a 4-chloro derivative, nucleophilic substitution can be employed to connect other bioactive units. For example, a molecule containing a primary amine or thiol can be tethered to the C-4 position. arkat-usa.orgresearchgate.net
Hybrids via the Hydroxyl Group: The C-4 hydroxyl group itself can act as a linker. For instance, it can be used to form an ether or ester linkage with another molecule. A common strategy involves reacting the hydroxyl group with a linker that has a terminal reactive group, which is then used to attach a second molecule. For example, reaction with ethyl chloroacetate (B1199739) followed by hydrazinolysis yields a hydrazide derivative, which can be condensed with other molecules to form complex hybrids. nih.govnih.gov
Exploration of Reaction Mechanisms and Intermediates
Understanding the underlying mechanisms and key intermediates is crucial for predicting and controlling the reactivity of 8-(propan-2-yl)quinolin-4-ol.
Keto-Enol Tautomerism: 4-Hydroxyquinoline exists in a tautomeric equilibrium with its corresponding keto form, quinolin-4(1H)-one. rsc.orgnih.gov The position of this equilibrium is influenced by substituents and the solvent environment. In many reactions, it is the enol tautomer (the 4-hydroxy form) that participates, especially in electrophilic substitutions where it provides a highly nucleophilic, enol-like C-3 position. The stability of the tautomers can be influenced by intramolecular hydrogen bonding. rsc.org
Electrophilic Aromatic Substitution (SEAr) Mechanism: The attack of an electrophile (E⁺) on the quinoline ring proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com
Attack at C-3: When the electrophile attacks the C-3 position, a highly stabilized sigma complex is formed. The positive charge is delocalized over the ring and, importantly, onto the oxygen atom of the hydroxyl group, forming a stable oxonium ion resonance structure. This explains the high reactivity of the C-3 position.
Attack at C-5: For electrophilic substitution on the carbocyclic ring (e.g., remote halogenation), the reaction occurs on the N-protonated quinolinium ion. The attack at C-5 or C-8 leads to the most stable sigma complex intermediate, as the positive charge can be delocalized without placing it on the carbon adjacent to the positively charged nitrogen. stackexchange.comimperial.ac.uk
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The substitution of the 4-chloro group by a nucleophile (Nu⁻) follows a two-step addition-elimination mechanism. researchgate.net
Addition: The nucleophile attacks the C-4 carbon, which is δ-positive, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is effectively delocalized onto the electronegative nitrogen atom.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Free-Radical Mechanism: Reactions on the C-8 isopropyl side chain proceed via a free-radical chain mechanism. wikipedia.orgyoutube.com
Initiation: A radical initiator (e.g., light or heat on AIBN) generates a halogen radical from a source like NBS.
Propagation: The halogen radical abstracts the tertiary hydrogen from the isopropyl group to form a stable tertiary "benzylic-like" radical and H-X. This radical then reacts with another molecule of the halogen source (e.g., NBS) to form the halogenated product and a new halogen radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 8-(propan-2-yl)quinolin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals unequivocally.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 8-(propan-2-yl)quinolin-4-ol would provide crucial information about the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the aliphatic protons of the isopropyl group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-donating or -withdrawing nature of the substituents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would help to establish the connectivity of the protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) (Hz) |
| H-2 | 7.8-8.2 | d | ~5.0 |
| H-3 | 6.5-6.9 | d | ~5.0 |
| H-5 | 7.5-7.8 | d | ~8.0 |
| H-6 | 7.2-7.5 | t | ~8.0 |
| H-7 | 7.4-7.7 | d | ~8.0 |
| -CH(CH₃)₂ | 3.0-3.5 | sept | ~7.0 |
| -CH(CH ₃)₂ | 1.2-1.5 | d | ~7.0 |
| -OH | 9.0-11.0 | br s | - |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the quinoline ring would appear in the aromatic region (typically 100-160 ppm), while the carbons of the isopropyl group would be found in the aliphatic region (typically 10-40 ppm). The carbon attached to the hydroxyl group (C-4) and the carbon attached to the isopropyl group (C-8) would have characteristic chemical shifts.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2 | 140-145 |
| C-3 | 105-110 |
| C-4 | 170-175 |
| C-4a | 120-125 |
| C-5 | 125-130 |
| C-6 | 120-125 |
| C-7 | 115-120 |
| C-8 | 145-150 |
| C-8a | 135-140 |
| -C H(CH₃)₂ | 25-30 |
| -CH(C H₃)₂ | 20-25 |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, revealing which protons are adjacent to one another. For instance, cross-peaks would be expected between H-2 and H-3, and between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signal for each protonated carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations could be observed between the isopropyl group protons and the H-7 proton on the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of 8-(propan-2-yl)quinolin-4-ol. This accurate mass measurement allows for the calculation of the elemental formula with a high degree of confidence, confirming the presence of carbon, hydrogen, nitrogen, and oxygen in the correct proportions (C₁₂H₁₃NO).
Expected HR-MS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 188.1070 |
| [M+Na]⁺ | 210.0889 |
Note: This is a hypothetical data table. Actual experimental values would be compared to these calculated values to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For 8-(propan-2-yl)quinolin-4-ol, characteristic fragmentation pathways would likely involve the loss of the isopropyl group or fragmentation of the quinoline ring system. Analysis of these fragments would help to confirm the identity and structure of the compound. Common fragmentation pathways for quinoline derivatives often include the loss of small neutral molecules like CO, HCN, or ethylene. The isopropyl group could be lost as a propyl radical or through rearrangement processes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-(propan-2-yl)quinolin-4-ol is expected to exhibit characteristic absorption bands corresponding to its key structural features: the quinoline ring system, the hydroxyl group, and the isopropyl substituent.
Based on the analysis of related compounds such as 8-hydroxyquinoline (B1678124) and its derivatives, as well as isopropyl-substituted aromatic systems, the following table summarizes the predicted prominent IR absorption bands for 8-(propan-2-yl)quinolin-4-ol. mdpi.comdocbrown.inforesearchgate.netscirp.orgnist.govresearchgate.netdocbrown.info
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3100-3000 | C-H stretch | Aromatic (quinoline ring) |
| ~2960-2850 | C-H stretch | Aliphatic (isopropyl group) |
| ~1650-1500 | C=C and C=N stretching | Aromatic (quinoline ring) |
| ~1470-1450 | C-H bend | Aliphatic (isopropyl group) |
| ~1385-1370 | C-H bend (gem-dimethyl) | Isopropyl group |
| ~1250-1100 | C-O stretch | Phenolic hydroxyl |
The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a common feature in solid-state or concentrated samples of hydroxyl-containing compounds. The precise positions of the C=C and C=N stretching vibrations of the quinoline ring can be influenced by the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 8-(propan-2-yl)quinolin-4-ol, typically recorded in a suitable solvent like ethanol (B145695) or methanol, is expected to show absorption bands arising from π → π* and n → π* transitions within the quinoline chromophore.
The electronic spectrum of quinoline and its hydroxylated derivatives has been a subject of both experimental and theoretical studies. researchgate.netnih.govmdpi.com The absorption maxima are sensitive to the position of the hydroxyl group and other substituents, as well as the solvent used for the measurement. For 8-hydroxyquinoline derivatives, characteristic absorption bands are typically observed in the UV region. mdpi.comresearchgate.net
The following table presents the predicted electronic transitions for 8-(propan-2-yl)quinolin-4-ol, based on data from analogous compounds.
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~230-250 | π → π | Quinoline ring |
| ~300-320 | π → π | Quinoline ring |
| ~330-350 | n → π* | Quinoline ring (N atom) |
The π → π* transitions are generally more intense than the n → π* transitions. The position and intensity of these bands can be affected by the solvent polarity and pH due to potential protonation or deprotonation of the heterocyclic nitrogen and the hydroxyl group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
As of the latest available information, a single-crystal X-ray structure for 8-(propan-2-yl)quinolin-4-ol has not been reported in the crystallographic databases. However, the crystal structures of numerous quinoline derivatives have been determined, providing a basis for predicting the likely structural features of 8-(propan-2-yl)quinolin-4-ol. nih.govnih.govacs.org
A hypothetical crystal structure of 8-(propan-2-yl)quinolin-4-ol would likely exhibit the following characteristics:
Planarity: The quinoline ring system is expected to be largely planar.
Hydrogen Bonding: The hydroxyl group at the 4-position would be a prime site for intermolecular hydrogen bonding, potentially forming chains or dimeric structures with neighboring molecules. The nitrogen atom in the quinoline ring could also act as a hydrogen bond acceptor.
The conformation of the isopropyl group relative to the quinoline ring would be a key structural detail revealed by X-ray crystallography.
Computational and Theoretical Investigations of 8 Propan 2 Yl Quinolin 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. tandfonline.com It is frequently employed to predict molecular properties and reactivity. nih.gov For a molecule like 8-(propan-2-yl)quinolin-4-ol, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would provide significant insights. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule.
For 8-(propan-2-yl)quinolin-4-ol, a key aspect of conformational analysis would be the orientation of the propan-2-yl group relative to the quinoline (B57606) ring. Rotation around the C-C single bond connecting the isopropyl group to the ring could lead to different conformers with varying steric energies. The optimization process would identify the global minimum energy conformation, which represents the most probable structure of the molecule under normal conditions.
Hypothetical Optimized Geometric Parameters for 8-(propan-2-yl)quinolin-4-ol
Note: The following data is illustrative and represents typical values expected from a DFT/B3LYP calculation. Actual values would result from a specific computational run.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | |
|---|---|---|---|---|---|
| Bond Length | C8 | C(isopropyl) | - | ~1.52 Å | |
| Bond Length | C4 | O | - | ~1.36 Å | |
| Bond Length | O | H | - | ~0.97 Å | |
| Bond Angle | C7 | C8 | C(isopropyl) | ~121° | |
| Bond Angle | C3 | C4 | O | ~122° | |
| Dihedral Angle | C7 | C8 | C(isopropyl) | H(isopropyl) | ~60° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. tandfonline.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For quinoline derivatives, these calculations help predict their behavior in chemical reactions and biological interactions. nih.govresearchgate.net
Hypothetical Frontier Molecular Orbital Energies for 8-(propan-2-yl)quinolin-4-ol
Note: This data is for illustrative purposes, based on typical values for substituted quinolinols.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
For 8-(propan-2-yl)quinolin-4-ol, the MEP map would likely show a high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor site.
Hypothetical Natural Atomic Charges for Selected Atoms in 8-(propan-2-yl)quinolin-4-ol
Note: This data is illustrative and represents expected charge distributions from an NBO analysis.
| Atom | Natural Charge (e) |
|---|---|
| N1 | -0.55 |
| C4 | +0.30 |
| O (of OH) | -0.75 |
| H (of OH) | +0.48 |
| C8 | -0.18 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation would allow for the investigation of the behavior of 8-(propan-2-yl)quinolin-4-ol in a dynamic environment, such as in an aqueous solution or interacting with a biological macromolecule like a protein or enzyme. mdpi.com
For instance, if 8-(propan-2-yl)quinolin-4-ol were being investigated as a potential enzyme inhibitor, MD simulations could be used to:
Assess the stability of the molecule within the enzyme's active site. researchgate.net
Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the molecule-protein complex.
Calculate the binding free energy, providing a quantitative measure of the binding affinity.
Observe conformational changes in both the molecule and the protein upon binding.
These simulations provide insights that are not accessible from static quantum chemical calculations and are invaluable in the field of drug design. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov A QSAR model is an equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their measured activity. nih.gov
To develop a QSAR model for a class of compounds including 8-(propan-2-yl)quinolin-4-ol, a dataset of structurally similar quinolin-4-ol derivatives with known biological activity (e.g., anti-inflammatory or anticancer) would be required. dergipark.org.trbiointerfaceresearch.com Molecular descriptors would then be calculated for each compound. These can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build the model. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govnih.gov
Computational Mechanistic Studies of Reactions
Computational mechanistic studies focused specifically on the reactions of 8-(propan-2-yl)quinolin-4-ol are not extensively available in the current body of scientific literature. However, theoretical investigations into the reactivity of closely related compounds, such as 8-hydroxyquinoline (B1678124), provide valuable insights into the potential reaction mechanisms of this class of molecules. Density Functional Theory (DFT) has emerged as a powerful tool in these investigations, enabling the prediction of reaction pathways and the stability of reaction products.
One pertinent example is the theoretical study of the electrophilic aromatic substitution reaction of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride. researchgate.netorientjchem.orgsemanticscholar.org This type of reaction is fundamental in organic chemistry for the functionalization of aromatic rings. Computational methods, specifically DFT, have been employed to predict the most likely positions for electrophilic attack on the 8-hydroxyquinoline ring system by analyzing the energetic stability of the potential products. researchgate.netorientjchem.orgsemanticscholar.org
The stability of the different possible substitution products is a key indicator of the favored reaction pathway. By calculating the total energy, the energy of the Highest Occupied Molecular Orbital (HOMO), and the HOMO-LUMO energy gap for each potential isomer, researchers can infer the regioselectivity of the reaction. researchgate.netorientjchem.orgsemanticscholar.org A lower total energy and a larger HOMO-LUMO gap generally indicate a more stable product. researchgate.netorientjchem.orgsemanticscholar.org
In the aforementioned study on 8-hydroxyquinoline, DFT calculations were performed to determine these energetic properties for various isomers formed by the substitution at different positions of the quinoline ring. researchgate.netorientjchem.orgsemanticscholar.org The results indicated that substitution at specific positions leads to more stable products, thus predicting the outcome of the reaction.
The following tables summarize the key computational findings from the theoretical investigation of the electrophilic aromatic substitution on 8-hydroxyquinoline, which serves as a model for understanding the reactivity of 8-(propan-2-yl)quinolin-4-ol.
Table 1: Calculated Energies for Substituted 8-Hydroxyquinoline Derivatives
| Substituted Product | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) |
| HQ-2-YBAEE | -1089.897 | -6.212 | -1.503 |
| HQ-3-YBAEE | -1089.889 | -6.011 | -1.614 |
| HQ-4-YBAEE | -1089.885 | -5.999 | -1.703 |
| HQ-5-YBAEE | -1089.904 | -6.114 | -1.743 |
| HQ-6-YBAEE | -1089.906 | -5.893 | -1.632 |
| HQ-7-YBAEE | -1089.908 | -6.109 | -1.798 |
Data sourced from Obayes et al. (2016). researchgate.netorientjchem.orgsemanticscholar.org
Table 2: Calculated Energy Gaps for Substituted 8-Hydroxyquinoline Derivatives
| Substituted Product | Energy Gap (eV) |
| HQ-2-YBAEE | 4.709 |
| HQ-3-YBAEE | 4.397 |
| HQ-4-YBAEE | 4.296 |
| HQ-5-YBAEE | 4.371 |
| HQ-6-YBAEE | 4.261 |
| HQ-7-YBAEE | 4.311 |
Data sourced from Obayes et al. (2016). researchgate.netorientjchem.orgsemanticscholar.org
Based on these computational results, the study on 8-hydroxyquinoline concluded that the substitution at position 7 (HQ-7-YBAEE) results in the product with the lowest total energy, suggesting it is the most thermodynamically stable isomer. researchgate.netorientjchem.orgsemanticscholar.org The analysis of the HOMO energy levels and the energy gaps provides further insights into the kinetic and electronic stability of the different products. researchgate.netorientjchem.orgsemanticscholar.org While these findings are for 8-hydroxyquinoline, they lay a foundation for predicting the reactivity of 8-(propan-2-yl)quinolin-4-ol and highlight the utility of computational chemistry in elucidating reaction mechanisms.
Biological Activity Profiling: in Vitro and Mechanistic Studies
Anticancer and Antiproliferative Potentials6.2.1. Evaluation Against Various Cancer Cell Lines
Target Identification and Inhibition Studies (e.g., Kinases, Topoisomerase, EGFR-TK, HER-2, c-Met)
Kinase Inhibition The quinoline (B57606) nucleus is a well-established framework for the development of kinase inhibitors. Derivatives have been identified that target several key kinases involved in cancer cell signaling.
EGFR and c-Met: The quinoline scaffold is integral to inhibitors of critical receptor tyrosine kinases. For instance, compounds like cabozantinib and foretinib, which contain a quinoline moiety, are known inhibitors of the c-Met receptor, a key target in cancer therapy due to its role in tumor development and metastasis. The quinoline core of these molecules interacts with the kinase domain of the receptor. Furthermore, various 4-anilinoquinoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Other Kinases: Research has shown that quinoline derivatives can target other kinases as well. Quinoline-8-sulfonamides have been designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism, leading to reduced cancer cell viability. Additionally, compounds with a 3H-pyrazolo[4,3-f]quinoline structure have demonstrated inhibitory activity against haspin kinase, which is involved in chromosome segregation during mitosis.
Topoisomerase Inhibition Quinolone antibacterials, which are structurally related to quinolines, are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com They function by stabilizing a DNA-enzyme complex, which blocks DNA replication and leads to double-strand DNA breaks. mdpi.com Beyond bacterial targets, modified quinoline structures have been investigated for their effects on human topoisomerases. For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were found to inhibit human topoisomerase I and topoisomerase IIα, enzymes crucial for managing DNA topology during cellular processes. mdpi.com One of the tested compounds, 2E, showed an 88.3% inhibition of topoisomerase IIα activity, comparable to the well-known inhibitor etoposide. mdpi.com
Molecular Mechanisms of Cell Growth Regulation (e.g., Apoptosis Induction, Cell Cycle Arrest)
Apoptosis Induction Several quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cell lines. One study on 8-quinolinecarboxaldehyde selenosemicarbazone demonstrated that the compound caused a strong, concentration-dependent induction of apoptosis in acute monocytic leukemia (THP-1) cells. mdpi.com This process was found to be highly caspase-dependent. mdpi.com In another investigation, the quinoline derivative 6MN-4-AQ was found to induce simultaneous apoptotic and autophagic cell death in pancreatic cancer cells. nih.gov The mechanism for apoptosis involved the activation of Caspase-3 and the subsequent cleavage of PARP, triggered by ER stress and the inhibition of the Akt/mTOR signaling pathway. nih.gov
Cell Cycle Arrest The antiproliferative effects of quinoline compounds are also attributed to their ability to halt the cell cycle. Treatment of cancer cells with various quinoline derivatives has been observed to cause cell cycle arrest at different phases. For instance, some derivatives can delay the transition of cells during the DNA replication (S) phase. mdpi.com Other studies have documented that quinoline compounds can induce G2/M phase arrest, preventing cells from entering mitosis. semanticscholar.orgnih.gov This is often associated with the decreased expression of key regulatory proteins like Cyclin B1 and CDK1. semanticscholar.org Specifically, quinoline-8-sulfonamides designed to inhibit PKM2 were also found to impact the cell-cycle phase distribution in A549 lung cancer cells.
Antiviral Properties and Mechanisms
The 8-hydroxyquinoline (B1678124) scaffold, which is closely related to 8-(propan-2-yl)quinolin-4-ol, has demonstrated notable antiviral activity. A study on novel quinoline derivatives evaluated their efficacy against the dengue virus serotype 2 (DENV2). One derivative, a 2-isopropyl-5,7-dichloro-8-hydroxyquinoline, which is structurally analogous to the subject compound, exhibited significant in vitro inhibitory activity. Structure-activity relationship analyses from this research indicated that antiviral potency is positively influenced by increasing lipophilicity.
Table 1. In Vitro Antiviral Activity of a 2-isopropyl-8-hydroxyquinoline Derivative against DENV2
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-iso-Pr-5,7-dichloro-8-hydroxyquinoline | 3.03 | 16.06 | 5.30 |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀/IC₅₀.
Broader studies on quinolones have also suggested antiviral potential, with some derivatives showing activity against HIV, possibly through the inhibition of Tat-mediated transcription.
Neurological Activities (e.g., Anticonvulsant Properties, Receptor Agonism)
Anticonvulsant Properties Derivatives of the quinoline nucleus have been synthesized and evaluated for their potential as anticonvulsant agents. In multiple studies, various 8-alkoxy-quinoline derivatives have shown promising activity in established preclinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are standard screens for identifying new anticonvulsant candidates. The potency of these compounds highlights the potential of the quinoline scaffold in the development of novel therapies for neurological disorders like epilepsy.
Table 2. Anticonvulsant Activity of a Lead 8-alkoxy-quinoline Derivative
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (MES) |
|---|---|---|---|---|
| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline | 8.80 | - | 176.03 | 20.0 |
| 1-(8-(benzyloxy)quinolin-2-yl)... (Compound 8e) | 8.6 | >100 | 365.3 | 26.8 |
ED₅₀: Median effective dose. TD₅₀: Median toxic dose (rotarod test). Protective Index = TD₅₀/ED₅₀.
Enzyme Inhibition Studies (e.g., AChE, BuCHE, Aromatase)
The 8-hydroxyquinoline core is a key feature in ligands designed to inhibit various enzymes, including those relevant to neurodegenerative diseases. Research into 8-hydroxyquinolylnitrones as multifunctional ligands has identified compounds with potent enzyme-inhibiting properties. Notably, the compound QN 19, derived from 8-hydroxyquinoline-2-carbaldehyde, demonstrated exceptionally potent inhibition of human butyrylcholinesterase (hBChE), an important enzyme in cholinergic neurotransmission.
Table 3. Cholinesterase Inhibition by an 8-Hydroxyquinoline Derivative
| Compound | Target Enzyme | IC₅₀ |
|---|---|---|
| QN 19 | hBChE | 1.06 ± 0.31 nM |
IC₅₀: Half-maximal inhibitory concentration. hBChE: human Butyrylcholinesterase.
Receptor Binding and Selectivity Studies (e.g., Opioid Receptors, Toll-like Receptors)
Opioid Receptors While research into the direct interaction of simple quinoline derivatives with opioid receptors is not extensive, studies on structurally related saturated systems have shown significant activity. A specific enantiomer of a perhydroquinoline derivative, (4aR,8S,8aS)-4, was identified as a potent kappa-opioid receptor (KOR) agonist with sub-nanomolar affinity (Kᵢ = 0.81 nM). This compound behaved as a KOR agonist in functional assays, indicating that the core quinoline ring system, in a saturated form, is capable of potent and selective interaction with opioid receptors.
Toll-like Receptors The quinoline scaffold is also found in molecules that modulate the innate immune system via Toll-like receptors (TLRs). Thiazolo[4,5-c]quinoline derivatives are known to act as agonists for TLR7 and TLR8. Structure-activity relationship studies in this class of compounds have provided insights into the role of specific substituents. The introduction of an isopropyl group at the C2 position of the thiazoloquinoline ring led to an approximately tenfold decrease in TLR8-agonistic potency, suggesting that steric bulk at this position influences receptor activation. This finding is particularly relevant given the isopropyl group present in 8-(propan-2-yl)quinolin-4-ol.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Quinoline (B57606) Ring System on Biological Activity
The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. nih.gov The biological activity of quinoline derivatives is highly sensitive to the nature, position, and orientation of various substituents. rsc.org
Research on diverse quinoline analogues has established several key SAR principles:
Position of Substitution : The biological effects can vary dramatically depending on where substituents are placed. For example, in the context of antimalarial 4-aminoquinolines, an electron-withdrawing group, such as chlorine, at the C-7 position is crucial for activity. youtube.com
Nature of Substituents : The introduction of different functional groups can modulate activity. Halogen substitution at the C-8 position has been shown to enhance antimalarial efficacy in some quinoline series. rsc.org Electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring system, affecting interactions with biological targets. nih.gov
Steric Factors : The size and shape of substituents influence how the molecule fits into a binding site. Bulky groups can either enhance binding through favorable steric interactions or cause steric hindrance that prevents effective binding.
Role of the Isopropyl Group at C-8 in Modulating Activity
The isopropyl group at the C-8 position of 8-(propan-2-yl)quinolin-4-ol is a key feature that significantly influences the molecule's physicochemical properties and, by extension, its biological activity.
Lipophilicity : As a small, branched alkyl group, the isopropyl substituent increases the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted quinoline. This property is critical for its ability to cross biological membranes, such as the cell membrane, which can be a prerequisite for reaching an intracellular target.
Steric Influence : The isopropyl group introduces steric bulk in the vicinity of the nitrogen atom in the quinoline ring. This can influence the molecule's preferred conformation and its ability to interact with specific residues within a protein's binding pocket. This steric hindrance may prevent certain binding modes while favoring others, thereby contributing to the compound's selectivity for a particular target.
Metabolic Stability : Alkyl groups can sometimes influence a molecule's metabolic stability. The branched nature of the isopropyl group might make it less susceptible to certain metabolic enzymes compared to a linear alkyl chain, potentially affecting its duration of action.
Studies on other alkyl-substituted quinolines have demonstrated that such groups can impact a range of activities, from anticancer to antimicrobial efficacy, underscoring the importance of the C-8 substituent. mdpi.comresearchgate.net
Influence of the Hydroxyl Group at C-4 on Interactions
The hydroxyl group at the C-4 position is a critical functional group that can dominate the interaction profile of 8-(propan-2-yl)quinolin-4-ol. This group can exist in tautomeric equilibrium with its keto form, 8-(propan-2-yl)quinolin-4(1H)-one. This flexibility allows it to act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom).
This dual capability enables the formation of strong, directional interactions with amino acid residues in a biological target, such as serine, threonine, or asparagine. In the context of the well-studied quinolone antibiotics, the equivalent 4-oxo group, in conjunction with a 3-carboxyl group, is essential for chelating a magnesium ion, which then mediates the interaction with the DNA gyrase enzyme. oup.comnih.gov While 8-(propan-2-yl)quinolin-4-ol lacks the carboxyl group, the principle that the C-4 oxygen is a key interaction point remains highly relevant. The ability to form hydrogen bonds is a fundamental determinant of a molecule's binding affinity and specificity.
Conformational Effects on Bioactivity
The orientation of this isopropyl group relative to the plane of the quinoline ring can affect how the molecule presents itself to a potential binding partner. Certain rotational conformations (rotamers) might be more energetically favorable for binding than others. The molecule's ability to adopt the specific "bioactive conformation" required to fit snugly into a target's binding site is a key determinant of its potency. nih.gov While specific conformational analysis studies on 8-(propan-2-yl)quinolin-4-ol are not widely available, the principle remains a cornerstone of SAR analysis. The interplay between the rigid core and the flexible substituent is a critical aspect of its molecular design.
Ligand Efficiency and Druglikeness Assessments from a Chemical Perspective
In modern drug discovery, potency alone is not sufficient. The concepts of ligand efficiency (LE) and "druglikeness" are used to assess the quality of a potential drug candidate from a chemical perspective. nih.gov
Ligand Efficiency (LE) : This metric relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). wikipedia.org It essentially measures the "binding energy per atom." A high LE value is desirable, as it suggests that the molecule achieves strong binding without being excessively large or complex. This often translates to better optimization potential and fewer off-target effects.
Druglikeness : This is a qualitative concept that evaluates a compound's suitability for development as a drug based on its physicochemical properties. It is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. researchgate.net Compounds that adhere to these rules are generally considered more likely to have good absorption and permeation properties.
An analysis of 8-(propan-2-yl)quinolin-4-ol's properties would be a critical step in its evaluation.
| Compound | Modification | Binding Affinity (Ki, nM) | Heavy Atom Count | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Hypothetical Cpd. A | C-8 Hydrogen | 500 | 14 | 0.31 |
| Hypothetical Cpd. B | C-8 Isopropyl | 150 | 17 | 0.34 |
| Hypothetical Cpd. C | C-8 tert-Butyl | 120 | 18 | 0.33 |
This table is for illustrative purposes only, demonstrating how LE might vary with substitution. The values are not based on experimental data for 8-(propan-2-yl)quinolin-4-ol.
| Property | Predicted Value | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 201.25 g/mol | < 500 | Yes |
| logP (Lipophilicity) | ~2.5-3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 10 | Yes |
Predicted values are estimates based on chemical structure and may vary depending on the calculation method.
Based on these predictive measures, 8-(propan-2-yl)quinolin-4-ol exhibits a promising druglikeness profile, suggesting it possesses the fundamental physicochemical properties often associated with orally bioavailable drugs.
Potential Non Biological Applications
Corrosion Inhibition Properties
Quinoline (B57606) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media. nih.govresearchgate.net The inhibitory action is generally attributed to the presence of the nitrogen atom in the quinoline ring and other substituents that can facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net It is hypothesized that 8-(propan-2-yl)quinolin-4-ol could exhibit similar or enhanced corrosion inhibition properties due to its specific molecular structure.
Electrochemical and Gravimetric Studies
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside gravimetric (weight loss) measurements, are standard methods to evaluate the efficiency of corrosion inhibitors. For various quinoline derivatives, these studies have consistently shown that an increase in inhibitor concentration leads to a decrease in the corrosion rate. nih.govnih.gov
Potentiodynamic polarization studies on related quinoline compounds have demonstrated that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The presence of the inhibitor molecules on the metal surface blocks the active sites for these reactions.
EIS studies on similar compounds have revealed that the charge transfer resistance increases with the addition of the inhibitor, indicating a reduction in the corrosion rate. nih.gov The decrease in the double-layer capacitance is also a common observation, suggesting the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. nih.gov
Table 1: Illustrative Electrochemical Data for a Quinoline Derivative Corrosion Inhibitor (Data presented is for a representative quinoline derivative and not specific to 8-(propan-2-yl)quinolin-4-ol)
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) |
| Blank (0) | 550 | - | 50 | 120 |
| 1 x 10⁻⁵ | 150 | 72.7 | 180 | 85 |
| 5 x 10⁻⁵ | 80 | 85.5 | 350 | 60 |
| 1 x 10⁻⁴ | 45 | 91.8 | 620 | 45 |
| 5 x 10⁻⁴ | 25 | 95.5 | 1100 | 30 |
Adsorption Isotherms and Thermodynamic Parameters
The mechanism of corrosion inhibition by organic molecules is often described by their adsorption behavior on the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. nih.gov Adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models, are used to understand the interaction between the inhibitor molecules and the metal surface. For many quinoline derivatives, the adsorption process has been found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov
Thermodynamic parameters, including the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide further insights into the adsorption mechanism. The negative value of ΔG°ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more suggest chemisorption.
Surface Morphological Analysis (e.g., SEM)
Scanning electron microscopy (SEM) is a powerful tool for visualizing the surface morphology of metals before and after exposure to a corrosive environment, with and without an inhibitor. In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and a rough texture. researchgate.net In the presence of an effective quinoline-based inhibitor, SEM images generally reveal a much smoother surface, indicating the formation of a protective film that mitigates the corrosive attack. nih.gov
Applications as Chemical Probes in Biological Systems
The quinoline scaffold is a key component in many fluorescent molecules, and its derivatives have been extensively developed as chemical probes for various biological applications. researchgate.net These probes are valuable tools for imaging and sensing specific analytes within complex biological systems. The fluorescence properties of quinoline derivatives can often be tuned by modifying the substituents on the quinoline ring. nih.gov
While there is no specific literature on 8-(propan-2-yl)quinolin-4-ol as a chemical probe, its core structure suggests it could be a candidate for such applications. The quinoline moiety can act as a fluorophore, and the hydroxyl and isopropyl groups could potentially be involved in specific interactions with target molecules or influence the photophysical properties of the compound. Quinoline-based probes have been successfully employed for the detection of metal ions, pH changes, and various biomolecules. nih.govresearchgate.net
Materials Science Applications (e.g., Optoelectronic Properties if applicable)
Quinoline derivatives have garnered significant interest in materials science, particularly in the field of organic electronics, due to their promising optoelectronic properties. researchgate.net They have been utilized as building blocks for organic light-emitting diodes (OLEDs), fluorescent materials, and chemosensors. mdpi.comscispace.com The planar structure and π-conjugated system of the quinoline ring facilitate charge transport and luminescence.
The photoluminescent and electroluminescent properties of metal complexes of quinoline derivatives have been investigated for their potential use in OLEDs. researchgate.net For instance, zinc(II) complexes of 8-hydroxyquinoline (B1678124) derivatives have been shown to exhibit bright green electroluminescence with good efficiency. researchgate.net The introduction of different substituents on the quinoline ring can modulate the emission color and quantum yield of these materials. nih.gov
Although the specific optoelectronic properties of 8-(propan-2-yl)quinolin-4-ol have not been reported, its structural similarity to other photoactive quinoline derivatives suggests that it could be a candidate for investigation in materials science. The presence of the hydroxyl group could also be advantageous for forming metal complexes with interesting photophysical properties.
Conclusion and Future Research Directions
Summary of Key Research Findings
Direct and detailed research findings exclusively on 8-(propan-2-yl)quinolin-4-ol are notably scarce in publicly available scientific literature. However, the broader family of quinolin-4-ols and 8-substituted quinoline (B57606) derivatives has been the subject of significant scientific inquiry, revealing a wide spectrum of biological activities. These studies provide a foundational framework for postulating the potential properties of 8-(propan-2-yl)quinolin-4-ol.
Research on analogous compounds has indicated that the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its role in the development of drugs with diverse pharmacological applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. For instance, a study on 2-isopropyl-5,7-dichloro-8-hydroxyquinoline demonstrated significant in vitro inhibitory activity against the dengue virus, highlighting the potential of isopropyl-substituted quinolines in antiviral research. nih.gov The presence of the isopropyl group at the 8th position of the quinoline ring in 8-(propan-2-yl)quinolin-4-ol suggests that it may share some of these biological activities, but dedicated studies are required for confirmation.
Unexplored Research Avenues and Challenges
The dearth of specific research on 8-(propan-2-yl)quinolin-4-ol presents a landscape rich with unexplored avenues. A primary challenge is the lack of foundational data on its synthesis, characterization, and basic biological activity. Future research should, therefore, commence with the development of efficient and scalable synthetic routes to obtain the pure compound.
Key unexplored research avenues include:
Broad-Spectrum Biological Screening: A comprehensive screening of 8-(propan-2-yl)quinolin-4-ol against a wide range of biological targets is a critical first step. This should include assays for anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanism of action. This would involve identifying the specific cellular targets and pathways modulated by the compound.
In Vivo Efficacy and Toxicology: Promising in vitro results would necessitate a transition to in vivo studies in animal models to evaluate both the efficacy and the safety profile of the compound.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of 8-substituted quinolin-4-ols is needed. nih.gov This would involve synthesizing a library of analogs with modifications at the 8-position and other parts of the quinoline ring to understand how structural changes influence biological activity.
A significant challenge will be to secure funding and resources for the initial exploratory studies on a compound with no established biological profile.
Potential for Novel Derivatives and Lead Compound Development
The quinoline scaffold is highly amenable to chemical modification, offering substantial potential for the development of novel derivatives of 8-(propan-2-yl)quinolin-4-ol with enhanced potency and selectivity. Once a baseline biological activity is established for the parent compound, it can serve as a "hit" or "lead" compound for further optimization.
Strategies for developing novel derivatives could include:
Modification of the Isopropyl Group: Altering the size and lipophilicity of the alkyl substituent at the 8-position could significantly impact biological activity.
Substitution on the Quinoline Ring: Introducing various functional groups (e.g., halogens, nitro groups, amino groups) at other positions on the quinoline ring could modulate the electronic properties and target interactions of the molecule.
Hybrid Molecule Synthesis: Conjugating 8-(propan-2-yl)quinolin-4-ol with other known pharmacophores could lead to the development of hybrid molecules with dual or synergistic modes of action.
The development of such derivatives, guided by SAR studies, could ultimately lead to the identification of a potent and selective lead compound for preclinical and clinical development.
Integration of Computational and Experimental Approaches for Future Studies
A synergistic approach that integrates computational and experimental methods will be crucial for accelerating the research and development of 8-(propan-2-yl)quinolin-4-ol and its derivatives.
Computational approaches can play a vital role in:
Virtual Screening: In silico screening of large compound libraries against various biological targets can help prioritize experimental testing.
Molecular Docking: Docking studies can predict the binding modes of 8-(propan-2-yl)quinolin-4-ol and its analogs to specific protein targets, providing insights into the mechanism of action at a molecular level.
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process.
Experimental approaches will then be essential to:
Validate Computational Predictions: In vitro and in vivo experiments are necessary to confirm the biological activities and mechanisms of action predicted by computational models.
Provide Data for Model Refinement: Experimental data can be used to refine and improve the accuracy of computational models, creating a feedback loop that enhances the predictive power of in silico methods.
The integration of these approaches will enable a more rational and efficient exploration of the therapeutic potential of 8-(propan-2-yl)quinolin-4-ol, paving the way for the development of novel therapeutic agents. The future of quinoline-based drug discovery will likely rely on such integrated strategies to navigate the complexities of modern pharmacology. mdpi.com
Q & A
Q. What are the established synthetic routes for 8-(propan-2-yl)quinolin-4-ol, and what key reaction conditions influence yield?
Methodological Answer: The synthesis of 8-(propan-2-yl)quinolin-4-ol involves multi-step alkylation and demethylation. A validated approach includes:
- Step 1: Methylation of 8-quinolinol using dimethyl sulfate to form 8-methoxyquinoline.
- Step 2: Alkylation with isopropyl lithium at low temperatures (-30°C to -20°C) to introduce the isopropyl group at position 2, yielding 2-isopropyl-8-methoxyquinoline.
- Step 3: Demethylation using hydrobromic acid (HBr) in acetic acid to restore the hydroxyl group at position 4 .
Key factors affecting yield include: - Temperature control during alkylation to prevent side reactions.
- Solvent choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances reaction efficiency .
- Purification : Crystallization or column chromatography is critical for isolating high-purity intermediates .
Q. How can researchers characterize the purity and structural integrity of 8-(propan-2-yl)quinolin-4-ol post-synthesis?
Methodological Answer: Characterization employs a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regioselectivity of alkylation and hydroxyl group position. For example, the isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and methanol/water mobile phase .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., 201.23 g/mol) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the regioselectivity of alkylation in 8-(propan-2-yl)quinolin-4-ol derivatives?
Methodological Answer: Regioselectivity challenges arise due to competing reactions at quinoline positions 2, 3, or 7. Optimization strategies include:
- Directed metalation : Use of lithium diisopropylamide (LDA) or isopropyl lithium to direct alkylation to position 2 via coordination with the methoxy group .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., as a benzyl ether) prevents undesired side reactions .
- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates and enhance reaction specificity .
Q. How can in vitro assays be designed to evaluate the antimicrobial efficacy of 8-(propan-2-yl)quinolin-4-ol?
Methodological Answer: A robust experimental design includes:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). MIC values <10 µg/mL suggest potent activity .
- Time-kill kinetics : Assess bactericidal effects over 24 hours to determine concentration-dependent vs. time-dependent activity .
- Cytotoxicity profiling : Compare antimicrobial efficacy with mammalian cell viability (e.g., HEK293 cells) using MTT assays to establish selectivity indices .
Q. What analytical approaches resolve contradictions in reported biological activities of quinolin-4-ol derivatives?
Methodological Answer: Contradictions often stem from variability in assay conditions or compound stability. Resolving these requires:
- Comparative bioactivity studies : Test the compound under standardized conditions (e.g., pH 7.4, 37°C) alongside positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Stability analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
- Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to purported targets (e.g., DNA gyrase or topoisomerase IV) .
Q. How can structure-activity relationship (SAR) studies guide the design of 8-(propan-2-yl)quinolin-4-ol derivatives with enhanced bioactivity?
Methodological Answer: SAR studies focus on modifying substituents at key positions:
- Position 2 : Isopropyl groups enhance lipophilicity and membrane permeability. Replace with bulkier tert-butyl groups to assess steric effects on target binding .
- Position 4 : Introduce electron-withdrawing groups (e.g., -Cl) to stabilize the hydroxyl group and improve metabolic stability .
- Position 8 : Functionalize with amino or methoxy groups to modulate solubility and hydrogen-bonding interactions .
Data analysis : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
